2-Chloro-2,2-difluoro-1,1-diphenylethanol
Overview
Description
2-Chloro-2,2-difluoro-1,1-diphenylethanol is an organofluorine compound characterized by the presence of two phenyl groups, a hydroxyl group, and two fluorine atoms attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1,1-diphenylethanol typically involves the reaction of 2,2-difluoro-1,1-diphenylethanone with a chlorinating agent. One common method is the reaction of 2,2-difluoro-1,1-diphenylethanone with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds as follows:
C6H5C(OH)(C6H5)CF2H+SOCl2→C6H5C(Cl)(C6H5)CF2H+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1,1-diphenylethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 2,2-difluoro-1,1-diphenylethanol derivatives.
Oxidation: Formation of 2,2-difluoro-1,1-diphenylethanone.
Reduction: Formation of 2,2-difluoro-1,1-diphenylethane.
Scientific Research Applications
2-Chloro-2,2-difluoro-1,1-diphenylethanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of fluorinated polymers and materials with unique properties.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1,1-diphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1,1-diphenylethanol
- 2-Chloro-2,2-difluoro-1-phenylethanone
- 2,2-Difluoro-1,1-diphenylethane
Uniqueness
2-Chloro-2,2-difluoro-1,1-diphenylethanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these halogens with the hydroxyl group and phenyl rings makes this compound particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1,1-diphenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEGZMZTWOOTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979081 | |
Record name | 2-Chloro-2,2-difluoro-1,1-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-18-1 | |
Record name | NSC42677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2,2-difluoro-1,1-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60979081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(CHLORODIFLUOROMETHYL)BENZHYDROL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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